2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide 2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 854137-78-3
VCID: VC8421217
InChI: InChI=1S/C11H18ClNO3S/c12-7-11(14)13(9-3-1-2-4-9)10-5-6-17(15,16)8-10/h9-10H,1-8H2
SMILES: C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl
Molecular Formula: C11H18ClNO3S
Molecular Weight: 279.78 g/mol

2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

CAS No.: 854137-78-3

Cat. No.: VC8421217

Molecular Formula: C11H18ClNO3S

Molecular Weight: 279.78 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide - 854137-78-3

Specification

CAS No. 854137-78-3
Molecular Formula C11H18ClNO3S
Molecular Weight 279.78 g/mol
IUPAC Name 2-chloro-N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)acetamide
Standard InChI InChI=1S/C11H18ClNO3S/c12-7-11(14)13(9-3-1-2-4-9)10-5-6-17(15,16)8-10/h9-10H,1-8H2
Standard InChI Key DEIQINIBCQYWIW-UHFFFAOYSA-N
SMILES C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl
Canonical SMILES C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s molecular formula is C₁₁H₁₈ClNO₃S, with a molecular weight of 279.78 g/mol. Its IUPAC name, 2-chloro-N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)acetamide, reflects the integration of three key functional groups:

  • A chloroacetamide group at position 2, providing electrophilic reactivity.

  • A cyclopentyl substituent contributing steric bulk and lipophilicity.

  • A 1,1-dioxothiolan-3-yl moiety, a sulfone-containing five-membered ring that enhances solubility and participates in redox reactions .

The canonical SMILES representation, C1CCC(C1)N(C2CCS(=O)(=O)C2)C(=O)CCl, illustrates the connectivity of these groups.

Synthesis and Preparation

Synthetic Route

The synthesis involves a multi-step sequence starting from chloroacetyl chloride and appropriately functionalized amines:

  • Nucleophilic Substitution: Chloroacetyl chloride reacts with cyclopentylamine to form N-cyclopentylchloroacetamide.

  • Condensation: The intermediate is then coupled with 3-amino-1,1-dioxothiolane under basic conditions (e.g., triethylamine) to yield the final product .

Key Reaction:

ClCH2COCl+CyclopentylamineClCH2CONHC5H9+HCl\text{ClCH}_2\text{COCl} + \text{Cyclopentylamine} \rightarrow \text{ClCH}_2\text{CONHC}_5\text{H}_9 + \text{HCl} ClCH2CONHC5H9+NH2-Thiolan-3-yl-SO2Target Compound+HCl\text{ClCH}_2\text{CONHC}_5\text{H}_9 + \text{NH}_2\text{-Thiolan-3-yl-SO}_2 \rightarrow \text{Target Compound} + \text{HCl}

Optimization Challenges

  • Steric Hindrance: The cyclopentyl group limits reaction rates during condensation, necessitating elevated temperatures (80–100°C) .

  • Byproduct Formation: Competing reactions at the sulfone group require careful stoichiometric control.

Chemical Reactivity and Mechanistic Insights

Electrophilic Reactivity

The chloroacetamide group acts as a strong electrophile, enabling nucleophilic substitutions with:

  • Amines: Forms urea derivatives (e.g., with benzylamine).

  • Thiols: Generates thioether linkages, useful in bioconjugation .

Sulfone-Mediated Transformations

The dioxothiolan ring undergoes ring-opening reactions under basic conditions, producing sulfinic acid derivatives. For example:

Compound+NaOHCH2ClCONHC5H9+HSO2+Byproducts\text{Compound} + \text{NaOH} \rightarrow \text{CH}_2\text{ClCONHC}_5\text{H}_9 + \text{HSO}_2^- + \text{Byproducts}

Biological Activities and Applications

Cysteine Profiling in Proteomics

A landmark study by Kuljanin et al. (2021) utilized this compound for high-throughput identification of reactive cysteines in cellular systems . Its electrophilic chloroacetamide group selectively modifies cysteine thiols, enabling:

  • Mapping of druggable cysteine sites in proteins.

  • Screening for covalent inhibitors in drug discovery .

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey DistinctionsApplications
2-Chloro-N-cyclopropylacetamideC₅H₉ClNOSmaller cycloalkyl groupIntermediate in agrochemicals
N-(Dioxothiolan-3-yl)acetamideC₆H₁₀NO₃SLacks chloro substituentSolubility enhancer

The unique combination of chloroacetamide and dioxothiolan in the target compound confers balanced reactivity and solubility, making it superior for covalent protein modification .

Future Research Directions

  • Therapeutic Target Identification: Systematic screening against cancer cell lines to identify covalent inhibitors.

  • Structural Optimization: Modifying the cyclopentyl group to enhance blood-brain barrier penetration.

  • Ecotoxicology Studies: Assessing environmental persistence and biodegradability.

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